Pyrazolo[1,5-a]pyridine-7-carboxylic acid
Overview
Description
Pyrazolo[1,5-a]pyridine-7-carboxylic acid is a heterocyclic compound with the molecular formula C8H6N2O2. It is a fused bicyclic system containing both pyrazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .
Mechanism of Action
- However, given its structural features (fused pyrazole and pyrimidine rings), it may interact with enzymes involved in cellular processes, such as kinases, proteases, or nucleotide-binding proteins .
- These changes could lead to downstream effects, such as altered signaling pathways or gene expression .
- Further studies are needed to elucidate specific pathways influenced by Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid .
- Bioavailability : Factors like solubility, stability, and metabolism influence its bioavailability .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Pyrazolo[1,5-a]pyridine-7-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain protein kinases, which are essential for cell signaling pathways . The compound’s interaction with these enzymes often involves binding to the active site, thereby preventing substrate access and subsequent enzyme activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex .
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins . It also affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and increased oxidative stress . These effects highlight the compound’s potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. For instance, it can inhibit enzyme activity by occupying the enzyme’s active site, preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA . These interactions result in changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy . Long-term studies have also indicated that continuous exposure to this compound can lead to adaptive cellular responses, such as increased expression of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit target enzymes and pathways . At higher doses, this compound can induce toxic effects, such as liver and kidney damage, due to the accumulation of reactive metabolites . Threshold effects have also been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and ATP production . Additionally, this compound can affect the tricarboxylic acid (TCA) cycle by inhibiting enzymes such as isocitrate dehydrogenase, resulting in altered metabolite levels and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, such as organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . These interactions play a crucial role in determining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, this compound can accumulate in the mitochondria, where it inhibits mitochondrial enzymes and affects energy production . Additionally, the compound can localize to the nucleus, where it interacts with transcription factors and modulates gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrazolo[1,5-a]pyridine-7-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of substituted N-aminopyridine with ethyl propiolate under basic conditions, followed by hydrolysis to yield the carboxylic acid . Another method includes the use of hydroxylamine-O-sulfonic acid to obtain substituted N-aminopyridine sulfate, which undergoes 1,3-dipolar cycloaddition with ethyl propiolate, followed by hydrolysis .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. This includes using solvents like dimethylformamide and catalysts such as potassium carbonate to enhance the solubility and reactivity of the starting materials .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Pyrazolo[1,5-a]pyridine-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for designing new drugs targeting various diseases.
Industry: The compound is utilized in the development of materials with specific photophysical properties
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Another fused heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[3,4-b]pyridine: A related compound with a different fusion pattern of the pyrazole and pyridine rings
Uniqueness
Pyrazolo[1,5-a]pyridine-7-carboxylic acid is unique due to its specific fusion of pyrazole and pyridine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridine-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)7-3-1-2-6-4-5-9-10(6)7/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCBBZQNDFGAKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=NN2C(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450373 | |
Record name | Pyrazolo[1,5-a]pyridine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474432-62-7 | |
Record name | Pyrazolo[1,5-a]pyridine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyrazolo[1,5-a]pyridine-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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